molecular formula C7H8FN B15094333 2-Fluoro-3,4-dimethylpyridine

2-Fluoro-3,4-dimethylpyridine

Cat. No.: B15094333
M. Wt: 125.14 g/mol
InChI Key: BKUGOAHXWPXXGI-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethylpyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including 2-Fluoro-3,4-dimethylpyridine, often involves nucleophilic substitution reactions. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to fluorinate pyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines typically employs continuous flow systems for high efficiency and selectivity. For example, the α-methylation of pyridines using a bench-top continuous flow setup has been shown to produce 2-methylpyridines in a greener fashion compared to conventional batch reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,4-dimethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen in the presence of palladium on carbon or Raney nickel.

    Substitution: Tetrabutylammonium fluoride in dimethylformamide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dimethylpyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. This can lead to the formation of stable complexes with enzymes or receptors, affecting their activity and function .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: 2-Fluoro-3,4-dimethylpyridine is unique due to the presence of both fluorine and methyl groups on the pyridine ring. This combination can result in distinct chemical and physical properties compared to other fluorinated pyridines.

Properties

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

2-fluoro-3,4-dimethylpyridine

InChI

InChI=1S/C7H8FN/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3

InChI Key

BKUGOAHXWPXXGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)F)C

Origin of Product

United States

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